molecular formula C6H8OS2 B1329271 Methyl furfuryl disulfide CAS No. 57500-00-2

Methyl furfuryl disulfide

Cat. No. B1329271
CAS RN: 57500-00-2
M. Wt: 160.3 g/mol
InChI Key: CLSLQQCDHOZMDT-UHFFFAOYSA-N
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Description

Methyl furfuryl disulfide is a compound that belongs to the class of furfuryl and furan derivatives. It is one of the compounds that has been evaluated for its safety and efficacy when used as a flavoring agent in animal feed. The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has concluded that methyl furfuryl disulfide, among other related compounds, is safe at certain maximum use levels for all animal species .

Synthesis Analysis

The synthesis of methyl furfuryl disulfide and related compounds can occur through various reactions. For instance, the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide at specific conditions can produce a complex mixture of volatile compounds, including disulfides . Additionally, the cyclization of bis(methylsulfanyl) carbonyl compounds induced by dimethyl(methylthio)sulfonium tetrafluoroborate can lead to the formation of 2-thio-substituted furans, which suggests a potential synthetic route for methyl furfuryl disulfide .

Molecular Structure Analysis

The molecular structure of methyl furfuryl disulfide is not explicitly detailed in the provided papers. However, density functional theory (DFT) calculations have been used to investigate the adsorption and interconversion of related furan compounds, which could provide insights into the molecular structure and behavior of methyl furfuryl disulfide on catalytic surfaces .

Chemical Reactions Analysis

Methyl furfuryl disulfide can undergo various chemical reactions. In heated foods, disulfides such as bis(2-methyl-3-furyl) disulfide can be hydrolyzed to form corresponding thiols . The formation of furan and methylfuran in model systems suggests that methyl furfuryl disulfide could also be involved in Maillard-type reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl furfuryl disulfide are not directly reported in the provided papers. However, the safety assessment by the EFSA FEEDAP Panel indicates that compounds like methyl furfuryl disulfide are generally recognized as safe for use in animal feed at low concentrations and are unlikely to have detrimental effects on the environment . The study of molecular interactions between furfural and an ionic liquid also provides some context on the behavior of furan derivatives in different conditions, which could be extrapolated to understand the properties of methyl furfuryl disulfide .

Scientific Research Applications

Applications in Animal Feed and Food Flavoring

  • Flavorings in Animal Feed and Food : Methyl furfuryl disulfide is part of a group of compounds used as flavors in animal feed and food. It's considered safe at certain levels and does not pose a safety concern for consumers (Efsa Panel on Additives, Hogstrand, 2016).

Antiproliferative Effects in Cancer Research

  • Antiproliferative Effects in Human Leukemia Cells : In studies involving human leukemia Jurkat cells, methyl furfuryl disulfide demonstrated DNA fragmentation and antiproliferative effects, suggesting potential applications in cancer research. These effects are partly attributed to induced oxidative stress and caspase-3 activation (Zhang, Liang, Zhu, Jia, Gan, Sun, Hou, 2015).

Interactions with Proteins

  • Binding to Proteins : Studies on the interaction between sulfur-containing flavor compounds like methyl furfuryl disulfide and proteins (e.g., ovalbumin) have shown significant binding and reactions, particularly when proteins are denatured. This research is valuable in understanding flavor compound-protein interactions in foods (Adams, Mottram, Parker, Brown, 2001).

Stability in Heated Foods

  • Stability in Heated Foods : Research on the stability of disulfides like methyl furfuryl disulfide in heated foods has shed light on the mechanisms of disulfide cleavage and formation of corresponding thiols, which are important for understanding food flavor and composition (Guth, Hofmann, Schieberle, Grosch, 1995).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Methyl furfuryl disulfide has been studied as a corrosion inhibitor for copper in sulfuric acid. It exhibits excellent performance insuppressing both cathodic and anodic reactions, showcasing its potential application in materials science and engineering (Tan, Zhang, Qiang, Li, Liu, Xu, Chen, 2019).

Safety And Hazards

Methyl furfuryl disulfide is classified as a flammable liquid (Category 4), and it’s harmful if swallowed. It may cause damage to organs through prolonged or repeated exposure. It’s also harmful to aquatic life with long-lasting effects . Personal protective equipment should be used when handling this compound .

Future Directions

There is ongoing research into the use of 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. These compounds have been synthesized and evaluated for their antimicrobial activity against foodborne bacterial or fungal strains . This suggests that Methyl furfuryl disulfide and related compounds could have potential applications in food preservation.

properties

IUPAC Name

2-[(methyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c1-8-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSLQQCDHOZMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069186
Record name Furan, 2-[(methyldithio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale brown liquid; roasted bread crust odour in dilllution, slight sulfuraceous coffee-like meaty
Record name Methyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

64.00 to 65.00 °C. @ 15.00 mm Hg
Record name (2-Furanylmethyl) methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Methyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.177-1.184 (20°)
Record name Methyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1010/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl furfuryl disulfide

CAS RN

57500-00-2
Record name Furfuryl methyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57500-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl methyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-[(methyldithio)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furan, 2-[(methyldithio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(methyldithio)methyl]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1X0TA603
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (2-Furanylmethyl) methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Z Zhang, B Wang, Y Cao - Journal of Agricultural and Food …, 2023 - ACS Publications
… of methyl furfuryl disulfide had a strong relationship with MeSH. Interestingly, similar results of methyl furfuryl disulfide … Methyl furfuryl disulfide in the Met-TTCA model exhibited a similar …
Number of citations: 3 pubs.acs.org
EFSA Panel on Additives and Products or … - EFSA …, 2016 - Wiley Online Library
… mg/kg complete feed; bis-(2-methyl-3-furyl) disulfide, furanmethanethiol, S-furfuryl acetothioate, difurfuryl disulfide, methyl furfuryl sulfide, 2-methylfuran-3-thiol, methyl furfuryl disulfide …
Number of citations: 3 efsa.onlinelibrary.wiley.com
C Hogstrand - EFSA Journal, 2016 - kclpure.kcl.ac.uk
… mg/kg complete feed; bis-(2-methyl-3-furyl) disulfide, furanmethanethiol, S-furfuryl acetothioate, difurfuryl disulfide, methyl furfuryl sulfide, 2-methylfuran-3-thiol, methyl furfuryl disulfide …
Number of citations: 3 kclpure.kcl.ac.uk
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
… Methyl-furfuryl disulfide [FL-no: 13.064] For the candidate substance methyl furfuryl disulfide [FL-no: 13.064] a NOAEL for a comparable substance is not available. However, after fission …
Number of citations: 2 efsa.onlinelibrary.wiley.com
GL Zhang, Y Liang, JY Zhu, Q Jia, WQ Gan, LM Sun… - Food chemistry, 2015 - Elsevier
… Moreover, there is the phenomenon of the existence of isomers, such as MMFDS and methyl furfuryl disulfide (MFDS), bis (2-methyl-3-furyl) disulfide (BMFDS) and DFDS. …
Number of citations: 18 www.sciencedirect.com
GL Zhang, HY Wu, Y Liang, J Song, WQ Gan, HM Hou - Molecules, 2019 - mdpi.com
… Most of the sulfides contain furan or furfuryl group, such as 2-methyl-3-(methylthio) furan (MMTF) and methyl furfuryl disulfide (MFDS). Some sulfides contain different numbers of sulfur …
Number of citations: 1 www.mdpi.com
Z Zhang, B Wang, Y Cao - Food Chemistry, 2023 - Elsevier
… -1,3,5-trithiane, and methyl furfuryl disulfide) had larger OAV values surpassed by far other … , while that of a roasted-smelling methyl furfuryl disulfide was opposite. This is most likely one …
Number of citations: 3 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… Methyl furfuryl disulfide …
Number of citations: 0 link.springer.com
A Mattia, AG Renwick - inchem.org
… 1064 is > 10 000 times the estimated intake of methyl furfuryl disulfide when used as a flavouring agent… 1065), methyl furfuryl disulfide (No. 1078) and furfuryl propyl disulfide (No. 1079). …
Number of citations: 2 www.inchem.org
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
… Disulfides 3201 methyl propyl disulfide 3228 propyl disulfide 3227 propenyl propyl disulfide 3127 allyl methyl disulfide 3362 methyl furfuryl disulfide 3168** 2, 2'(dithiodimethylene)-…
Number of citations: 10 books.google.com

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